2'-Cyano-3-(2,3-dimethylphenyl)propiophenone
Overview
Description
2’-Cyano-3-(2,3-dimethylphenyl)propiophenone: is an organic compound with the molecular formula C18H17NO and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the second carbon of the propiophenone backbone, and a 2,3-dimethylphenyl group attached to the third carbon. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods:
In an industrial setting, the production of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
2’-Cyano-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts to yield primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2’-Cyano-3-(2,3-dimethylphenyl)propiophenone is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2’-Cyano-3-(3,5-dimethylphenyl)propiophenone
- 2’-Cyano-3-(4-methylphenyl)propiophenone
- 2’-Cyano-3-(2-methylphenyl)propiophenone
Comparison:
2’-Cyano-3-(2,3-dimethylphenyl)propiophenone is unique due to the presence of two methyl groups at the 2 and 3 positions of the phenyl ring, which can influence its reactivity and interaction with other molecules. In comparison, similar compounds with different substitution patterns on the phenyl ring may exhibit distinct chemical and biological properties, making 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone a valuable compound for specific research applications.
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-6-5-8-15(14(13)2)10-11-18(20)17-9-4-3-7-16(17)12-19/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCFDCNTUFZNJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644617 | |
Record name | 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-11-4 | |
Record name | 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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